molecular formula C8H16N2OS B6244802 3,3-dimethyl-1-[(thiolan-3-yl)methyl]urea CAS No. 1691749-51-5

3,3-dimethyl-1-[(thiolan-3-yl)methyl]urea

Cat. No. B6244802
CAS RN: 1691749-51-5
M. Wt: 188.3
InChI Key:
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Description

3,3-dimethyl-1-[(thiolan-3-yl)methyl]urea, or DMTMU, is an organic compound that has been used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and is commonly used as a reagent in laboratory experiments. DMTMU is a relatively new compound that has been studied for its potential applications in biochemical and physiological processes.

Mechanism of Action

The mechanism of action of DMTMU is not yet fully understood. However, it is believed that DMTMU acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed that DMTMU may interact with certain proteins in cells, modulating their activity and potentially affecting cell signaling pathways. Additionally, DMTMU may interact with certain enzymes, affecting their activity and potentially affecting biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMTMU are not yet fully understood. However, it has been shown to have antioxidant activity, which may protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which may reduce inflammation in cells. Additionally, it has been shown to have an effect on cell signaling pathways, and may modulate the activity of certain proteins and enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using DMTMU in laboratory experiments include its high purity and yield, its low cost, and its ease of synthesis. Additionally, its antioxidant activity and anti-inflammatory effects make it a useful reagent for studying the effects of oxidative stress and inflammation. The main limitation of using DMTMU in laboratory experiments is the lack of understanding of its mechanism of action.

Future Directions

There are several potential future directions for the study of DMTMU. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its effects on cell signaling pathways and its potential interactions with proteins and enzymes could be beneficial. Additionally, further research into its potential applications in drug delivery systems and its potential toxicity could be beneficial. Finally, further research into its potential applications in regenerative medicine and its potential interactions with stem cells could be beneficial.

Synthesis Methods

DMTMU is synthesized by a process known as condensation. This involves reacting a thiol-containing compound, such as thiolan-3-ylmethyl urea, with a primary amine, such as dimethylamine. This reaction produces a new compound, which is then purified and crystallized. The yield of the reaction is typically high, and the purity of the compound is typically high as well.

Scientific Research Applications

DMTMU has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress, as well as the effects of other environmental stressors. It has also been used in studies of cell signaling pathways, and has been used to study the effects of certain drugs on various cellular processes. Additionally, DMTMU has been used to study the effects of certain hormones on cells, and the effects of certain drugs on the central nervous system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-1-[(thiolan-3-yl)methyl]urea involves the reaction of 3,3-dimethyl-1-(chloromethyl)urea with thiolane in the presence of a base to form the desired product.", "Starting Materials": [ "3,3-dimethyl-1-(chloromethyl)urea", "thiolane", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add thiolane to a solution of 3,3-dimethyl-1-(chloromethyl)urea in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

1691749-51-5

Product Name

3,3-dimethyl-1-[(thiolan-3-yl)methyl]urea

Molecular Formula

C8H16N2OS

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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